

An In-Depth Technical Guide to the Spectral Properties of 4-(Diphenylamino)benzaldehyde

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Compound of Interest

Compound Name: 4-(Diphenylamino)benzaldehyde

Cat. No.: B1293675

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Introduction

4-(Diphenylamino)benzaldehyde is a versatile organic compound characterized by its donor- π -acceptor (D- π -A) architecture. This structure, featuring an electron-donating diphenylamino group and an electron-accepting benzaldehyde moiety connected through a phenyl π -bridge, gives rise to notable photophysical properties. The compound's significant intramolecular charge-transfer (ICT) character makes its absorption and emission spectra highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.^{[1][2]} This technical guide provides a comprehensive overview of the UV-Vis absorption and fluorescence spectral properties of **4-(Diphenylamino)benzaldehyde**, including quantitative data, detailed experimental protocols, and a visualization of its solvatochromic behavior.

Data Presentation

The spectral properties of **4-(Diphenylamino)benzaldehyde** are profoundly influenced by solvent polarity. An increase in solvent polarity typically leads to a bathochromic (red) shift in both the absorption and emission spectra, which is indicative of a more polar excited state compared to the ground state.^[1]

UV-Vis Absorption and Fluorescence Data

Solvent	Dielectric Constant (ϵ)	λ_{abs} (nm)	Molar Absorptivity (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)	λ_{em} (nm)	Stokes Shift (nm)
Cyclohexane	2.02	~330	-	~400	~70
Methanol	32.7	356	~25,000 (estimated)	~450	~94

Note: Data for a wider range of solvents is not readily available in the public domain. The provided data is based on available literature.^[1] The molar absorptivity in methanol is an estimated value.

Experimental Protocols

The following protocols outline the standard procedures for measuring the UV-Vis absorption and fluorescence spectra of **4-(Diphenylamino)benzaldehyde**.

UV-Vis Absorption Spectroscopy

- **Sample Preparation:** Prepare a stock solution of **4-(Diphenylamino)benzaldehyde** in a spectroscopic grade solvent (e.g., methanol, cyclohexane) at a concentration of 1 mM. From the stock solution, prepare a working solution with a concentration in the range of 10^{-5} to 10^{-6} M. Ensure the absorbance maximum is within the linear range of the spectrophotometer (typically below 1.0 AU).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Measurement:**
 - Fill a 1 cm path length quartz cuvette with the spectroscopic grade solvent to be used as a reference (blank).
 - Record a baseline spectrum with the blank cuvette.
 - Rinse the sample cuvette with the working solution and then fill it.

- Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 250-600 nm).
- The wavelength of maximum absorption (λ_{max}) is determined from the spectrum.
- The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law: $A = \epsilon cl$, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

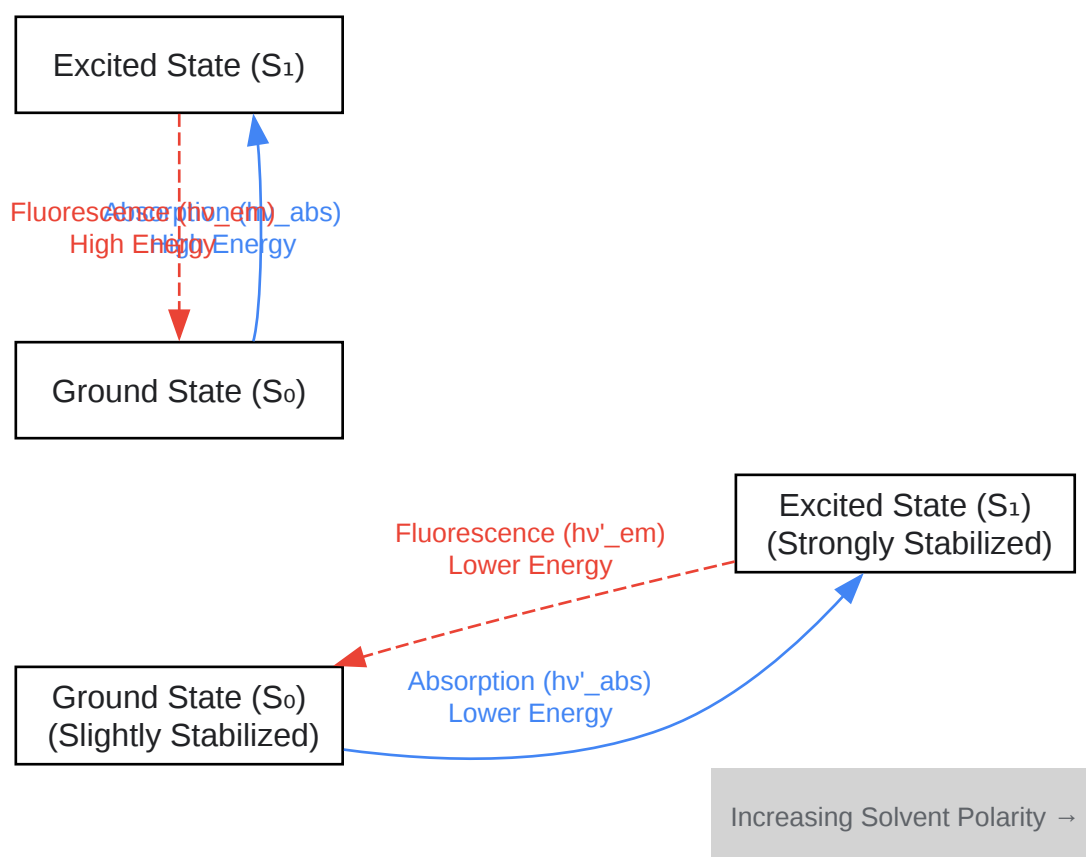
Fluorescence Spectroscopy

- Sample Preparation: Use the same working solution prepared for the UV-Vis absorption measurement. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
- Measurement:
 - Excite the sample at its absorption maximum (λ_{abs}) or a nearby wavelength.
 - Record the emission spectrum over a wavelength range longer than the excitation wavelength.
 - The wavelength of maximum emission (λ_{em}) is determined from the spectrum.
- Quantum Yield Determination (Comparative Method):
 - Select a standard fluorophore with a known quantum yield (Φ_{std}) that absorbs and emits in a similar spectral region as **4-(Diphenylamino)benzaldehyde** (e.g., quinine sulfate in 0.1 M H_2SO_4 , $\Phi_{\text{std}} = 0.54$).
 - Prepare a series of solutions of the standard and the sample at different concentrations, ensuring their absorbance at the excitation wavelength is below 0.1.
 - Measure the absorbance and integrated fluorescence intensity for each solution.

- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
- The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (m_{\text{sample}} / m_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$
where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Mandatory Visualization

The following diagram illustrates the effect of solvent polarity on the electronic energy levels and spectral properties of **4-(Diphenylamino)benzaldehyde**, a phenomenon known as solvatochromism.



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Caption: Solvatochromic effect on **4-(Diphenylamino)benzaldehyde**.

Conclusion

This technical guide has summarized the key spectral properties of **4-(Diphenylamino)benzaldehyde**, highlighting its solvatochromic behavior. The provided data and experimental protocols offer a valuable resource for researchers utilizing this compound in various applications, from fundamental photophysical studies to the development of novel sensors and materials. The visualization further clarifies the underlying principles of its environment-sensitive spectral characteristics. Further research to expand the spectral data in a broader range of solvents would be beneficial for a more complete understanding of its photophysical behavior.

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References

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